3-(Trifluoromethyl)benzene-1-diazonium

Catalog No.
S15272752
CAS No.
35665-28-2
M.F
C7H4F3N2+
M. Wt
173.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)benzene-1-diazonium

CAS Number

35665-28-2

Product Name

3-(Trifluoromethyl)benzene-1-diazonium

IUPAC Name

3-(trifluoromethyl)benzenediazonium

Molecular Formula

C7H4F3N2+

Molecular Weight

173.12 g/mol

InChI

InChI=1S/C7H4F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4H/q+1

InChI Key

CZGLIAXPNCFRRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+]#N)C(F)(F)F

3-(Trifluoromethyl)benzene-1-diazonium (CAS 35665-28-2), most commonly procured and handled as a stable tetrafluoroborate or hexafluorophosphate salt, is a highly reactive electrophilic reagent and aryl radical precursor [1]. Characterized by the strong electron-withdrawing inductive effect of the meta-trifluoromethyl group, this compound exhibits a highly favorable reduction potential compared to unsubstituted analogs. In modern chemical procurement, it is primarily sourced for advanced photoredox-catalyzed C-H arylations, transition-metal-free Heck-Matsuda cross-couplings, and the electrochemical grafting of hydrophobic, low-surface-energy monolayers onto electrode surfaces [2]. Its specific electronic profile makes it an indispensable building block for installing the metabolically stable 3-(trifluoromethyl)phenyl pharmacophore in late-stage pharmaceutical synthesis and advanced materials manufacturing.

Substituting 3-(trifluoromethyl)benzene-1-diazonium with the more common 4-(trifluoromethyl) analog or simple halogenated diazonium salts fundamentally alters both process safety and reaction kinetics [1]. Because the meta-CF3 group exerts a purely inductive electron-withdrawing effect without the resonance stabilization seen in the para position, the meta-isomer possesses a distinct dediazoniation rate that allows for more efficient low-temperature radical generation [1]. Furthermore, attempting to substitute this compound with 3-chlorobenzenediazonium results in a material that decomposes over three times faster, severely compromising shelf-life, handling safety at scale, and batch-to-batch reproducibility in continuous-flow or photoredox applications [1]. For surface grafting, the meta-substitution pattern dictates the steric packing density and dipole moment of the resulting monolayer, meaning generic para-substituted or unsubstituted analogs will fail to achieve the required work function modifications and hydrophobicity on target electrodes [2].

Optimized Dediazoniation Kinetics for Process Safety and Reactivity

Kinetic measurements of the syn-anti interconversion and decomposition steps in methanol at 0 °C demonstrate that 3-(trifluoromethyl)benzene-1-diazonium occupies an optimal 'Goldilocks' zone for process chemistry [1]. It exhibits a decomposition rate constant of 3.83 × 10^-4 s^-1. This is approximately 1.7 times faster than the 4-(trifluoromethyl) analog (2.25 × 10^-4 s^-1), ensuring more efficient radical generation under mild conditions. Conversely, it is over 3 times slower (more stable) than 3-chlorobenzenediazonium (12.3 × 10^-4 s^-1), providing a significantly wider safety margin for scale-up and handling compared to halogenated alternatives [1].

Evidence DimensionRate constant of decomposition (dediazoniation) in MeOH at 0 °C
Target Compound Data3.83 × 10^-4 s^-1
Comparator Or Baseline4-(trifluoromethyl)benzenediazonium (2.25 × 10^-4 s^-1) and 3-chlorobenzenediazonium (12.3 × 10^-4 s^-1)
Quantified Difference~1.7x faster radical generation than the para-CF3 analog; ~3.2x higher stability than the 3-chloro analog.
ConditionsMethanol solvent, 0 °C, phase 2 decomposition kinetics.

This precise kinetic balance ensures that the compound is reactive enough for high-yield, low-temperature couplings while remaining stable enough to prevent explosive degradation during industrial handling.

Superior Electron Acceptor Profile for Visible-Light Photoredox Catalysis

The strong inductive electron-withdrawing nature of the meta-CF3 group significantly lowers the reduction potential of the diazonium salt compared to unsubstituted or electron-rich analogs [1]. In visible-light-promoted C-H (hetero)arylation workflows (e.g., functionalization of uracil derivatives), CF3-substituted benzenediazonium salts act as highly efficient terminal electron acceptors, allowing the use of mild blue-light photocatalysis at room temperature [1]. Unsubstituted benzenediazonium salts require harsher reducing conditions or more potent catalysts to achieve the same single-electron transfer (SET) efficiency, often leading to lower yields and higher off-target degradation [2].

Evidence DimensionSingle-electron transfer (SET) efficiency and C-H arylation yield
Target Compound DataHigh conversion under mild blue-light photoredox conditions
Comparator Or BaselineUnsubstituted benzenediazonium salts
Quantified DifferenceSubstantially lower reduction potential (anodic shift), enabling room-temperature SET without harsh chemical reductants.
ConditionsVisible-light photoredox catalysis (e.g., Ru/Ir catalysts or metal-free dyes) at room temperature.

Procuring this specific CF3-substituted diazonium allows chemists to utilize milder, cheaper photocatalytic conditions, improving the impurity profile and yield of late-stage API syntheses.

Electrochemical Grafting for Extended Electrode Potential Windows

When utilized in the electrochemical grafting of glassy carbon or silicon electrodes, 3-(trifluoromethyl)benzene-1-diazonium forms a robust, strongly electron-withdrawing passivating monolayer [1]. Comparative studies on diazonium grafting demonstrate that the introduction of CF3-phenyl layers significantly increases the energy barrier for water oxidation/reduction at the surface. This extends the stable potential operating range of the electrode (e.g., expanding the window from 3.7 V to >4.2 V in aqueous/water-in-salt electrolytes) far more effectively than standard methylphenyl or unsubstituted phenyl diazonium grafts [1].

Evidence DimensionElectrode potential operating window (aqueous stability)
Target Compound DataExtended stability window (up to 4.2 V) due to strong CF3 dipole and hydrophobicity
Comparator Or BaselineUnsubstituted or methyl-substituted benzenediazonium grafts (baseline ~3.7 V window)
Quantified Difference~0.5 V extension in the electrochemical stability window in aqueous electrolytes.
ConditionsElectrochemical reduction/grafting onto glassy carbon or Si(111) surfaces in water-in-salt electrolytes.

For battery and biosensor manufacturers, procuring this specific diazonium salt is critical for creating hydrophobic electrode coatings that prevent aqueous degradation at high voltages.

Late-Stage Photoredox C-H Arylation in Pharmaceutical Discovery

3-(Trifluoromethyl)benzene-1-diazonium is the reagent of choice for installing the 3-(trifluoromethyl)phenyl pharmacophore onto complex heterocycles, such as uracil derivatives and benzodiazepines, via visible-light photoredox catalysis [1]. Its highly favorable reduction potential allows for room-temperature, transition-metal-free (or low-loading Pd/Au) single-electron transfer reactions, avoiding the harsh heating and expensive phosphine ligands required when using 3-bromobenzotrifluoride.

Electrochemical Surface Passivation for Advanced Sensors and Batteries

In materials science, this compound is procured to covalently graft hydrophobic, electron-withdrawing monolayers onto glassy carbon, tin oxide (SnO2), and gold electrodes [2]. The resulting meta-CF3-phenyl layer alters the surface work function and significantly extends the electrochemical stability window of the electrode in aqueous environments, making it a critical manufacturing input for high-voltage water-in-salt batteries and moisture-resistant biosensors.

Heck-Matsuda Cross-Coupling for Agrochemical and API Intermediates

As a highly reactive electrophile with optimized dediazoniation kinetics, this diazonium salt is utilized in Heck-Matsuda reactions with various olefins to produce substituted styrenes and related intermediates [1]. Because it reacts much faster than the corresponding aryl halides and does not require complex ligand systems, it is highly valued in process chemistry for streamlining the synthesis of agrochemicals and CNS-active pharmaceutical ingredients that require the meta-CF3-phenyl motif.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

173.03265762 g/mol

Monoisotopic Mass

173.03265762 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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